N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been described . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . Another study reported the synthesis of N-(4-chlorophenyl)-β-alanine derivatives with an azole moiety .Molecular Structure Analysis
The molecular structure of “N-(4-chlorophenyl)-4-methylbenzenesulfonamide” has been reported . The linear formula of this compound is C13H12ClNO2S .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “N-(4-chlorophenyl)formamide” has a molecular formula of C7H6ClNO and an average mass of 155.582 Da . Another compound, “Acetamide, N-(4-chlorophenyl)-”, has a molecular weight of 169.608 .Scientific Research Applications
Anti-Inflammatory Applications
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, including compounds similar to N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, have shown significant anti-inflammatory activity. These compounds inhibit 5-lipoxygenase, a key enzyme in leukotriene synthesis, which is involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
Corrosion Inhibition
Thiazole derivatives have been studied for their corrosion inhibition performances on iron. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the inhibition efficiency of these compounds, including 2-amino-4-(4-chlorophenyl)-thiazole (Kaya et al., 2016).
Antimicrobial Activities
Several 1,2,4-triazole derivatives, related to the N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine structure, have been synthesized and shown to possess antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Crystal Structure and Physical Parameters
The crystal structure and physical parameters of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, a compound structurally similar to N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, have been analyzed. Studies included single crystal X-ray diffraction and Hirshfeld surface analysis (GayathriB. et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCHBCZAMXRRNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346755 |
Source
|
Record name | N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |
CAS RN |
75220-48-3 |
Source
|
Record name | N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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